

Application Note: Quantification of Oxabolone in Biological Samples using GC-MS

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Compound of Interest

Compound Name: **Oxabolone**
Cat. No.: **B1261904**

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Introduction

Oxabolone is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone. Due to its potential for abuse in sports and its classification as a prohibited substance by the World Anti-Doping Agency (WADA), sensitive and specific analytical methods are required for its detection and quantification in biological matrices.^[1] This application note provides a detailed protocol for the quantification of **oxabolone** in biological samples, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument parameters, and validation, tailored for researchers, scientists, and drug development professionals.

Principle

The method involves the enzymatic hydrolysis of **oxabolone** conjugates, followed by liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. To ensure volatility and thermal stability for GC-MS analysis, the extracted **oxabolone** is derivatized to form a trimethylsilyl (TMS) ether.^[2] Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials

- **Oxabolone** certified reference standard

- Internal Standard (IS) (e.g., Methyltestosterone)
- β -glucuronidase from *E. coli*
- Phosphate buffer (pH 7.0)
- Sodium carbonate buffer (pH 9.6)
- Diethyl ether or n-pentane (HPLC grade)
- Methanol (HPLC grade)
- Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and ethanethiol (v/w/v).^[3]

Sample Preparation (Urine)

- Hydrolysis: To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0) and 50 μ L of β -glucuronidase solution. Add the internal standard solution. Vortex the mixture and incubate at 56°C for 1.5 hours to hydrolyze the glucuronide conjugates.^[3]
- Extraction: After cooling to room temperature, add 1.0 mL of sodium carbonate buffer (pH 9.6) to raise the pH. Add 5.0 mL of diethyl ether, cap, and vortex for 10 minutes.
- Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.
- Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

- To the dried extract, add 100 μ L of the MSTFA-based derivatization reagent.^[3]
- Cap the vial tightly and heat at 80°C for 60 minutes.^[3]
- After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter	Setting
Gas Chromatograph	Agilent 7890 GC or equivalent
Injection Port	Splitless mode, 280°C
Injection Volume	1.0 µL
Carrier Gas	Helium at a constant flow of 1.0 mL/min
GC Column	HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Oven Program	Initial temperature 160°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 4 min. [4]
Mass Spectrometer	Agilent 5975C MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
MS Source Temperature	230°C
MS Quad Temperature	150°C
Interface Temperature	280°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Monitored Ions	To be determined by analyzing the mass spectrum of the derivatized oxabolone standard. Select at least two characteristic ions.

Data Presentation: Method Validation

The following tables summarize typical quantitative data for the validation of an analytical method for anabolic steroids using GC-MS. These values are representative and should be established for **oxabolone** in the user's laboratory.[\[5\]](#)

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)	LOD (ng/mL)	LOQ (ng/mL)
Oxabolone	1 - 100	>0.995	0.5	1.0

Representative data based on typical performance for anabolic steroids.

Table 2: Precision and Accuracy

Analyte	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6)	Accuracy (% Recovery)
Oxabolone	5	<10%	<15%	90 - 110%
25	<10%	<15%	90 - 110%	
75	<10%	<15%	90 - 110%	

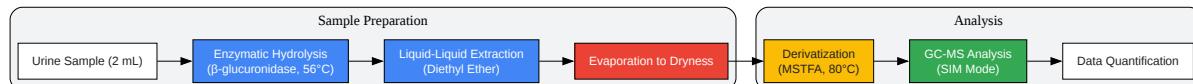
Representative data based on typical performance for anabolic steroids.[\[1\]](#)

Table 3: Recovery

Analyte	Matrix	Spiked Conc. (ng/mL)	Recovery (%)
Oxabolone	Urine	10	>85%

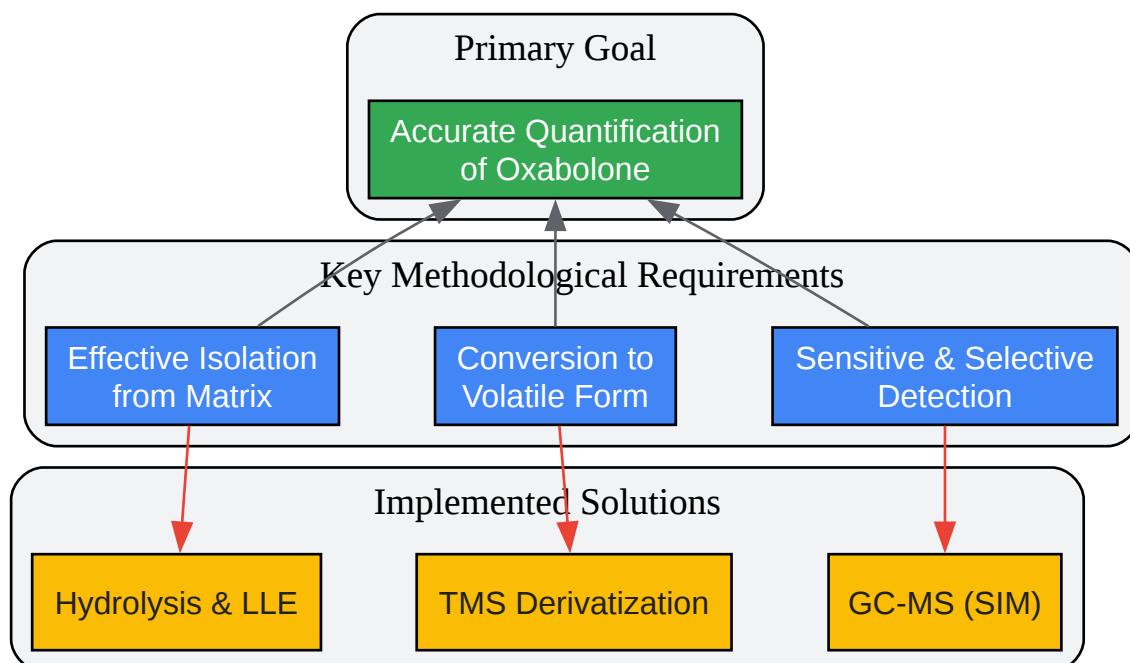
Representative data based on typical performance for anabolic steroids.

Visualizations



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Caption: Experimental workflow for **Oxabolone** quantification.



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Caption: Core principles of the GC-MS method for **Oxabolone**.

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References

- 1. GC-MS method development and validation for anabolic steroids in feed samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. agilent.com [agilent.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
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